molecular formula C9H6FNO B1602542 5-fluoro-1H-indole-7-carbaldehyde CAS No. 603306-52-1

5-fluoro-1H-indole-7-carbaldehyde

Cat. No. B1602542
CAS RN: 603306-52-1
M. Wt: 163.15 g/mol
InChI Key: ACKRNKKYYJVPEP-UHFFFAOYSA-N
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Description

5-fluoro-1H-indole-7-carbaldehyde is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is commonly found in plant and animal tissues. The synthesis of 5-fluoro-1H-indole-7-carbaldehyde is carried out through a multi-step process that involves the use of various reagents and catalysts.

Scientific Research Applications

Organic Synthesis and Mechanistic Studies

  • Fluorophore Formation : The study by Björklund et al. (1973) investigates the reaction mechanisms in the formaldehyde histochemistry method for monoamines, indicating the formation of fluorophores from reactions involving indolylethylamines. This research contributes to understanding the chemical behavior of indole derivatives in the presence of formaldehyde, which could be relevant for modifications of 5-fluoro-1H-indole-7-carbaldehyde in similar contexts (Björklund, Falck, Lindvall, & Svensson, 1973).

  • Antimicrobial Activity : The synthesis and evaluation of antimicrobial activities of some new 1,2,4-triazoles derived from isonicotinic acid hydrazide, as detailed by Bayrak et al. (2009), showcase the potential for incorporating indole derivatives in the development of new antimicrobial agents. Though not directly using 5-fluoro-1H-indole-7-carbaldehyde, this research highlights the versatility of indole frameworks in drug development (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Fluorescent Sensing

  • Sensing Hydrogen Sulfate Ion : Wan et al. (2014) developed an indole-based sensor for selectively detecting HSO4- ions. This showcases the potential of modifying 5-fluoro-1H-indole-7-carbaldehyde for creating specific fluorescent sensors for environmental and biological applications (Wan, Yang, Lin, Chang, & Wu, 2014).

Materials Science

  • Crystal Structure and Characterization : The work by Barakat et al. (2017) on the intermolecular interactions, Hirshfeld surface, and thermal analysis of a specific indole derivative provides insights into the molecular arrangement and stability of indole-based compounds. Such studies are crucial for the design and development of materials with tailored properties (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).

Pharmacological Applications

  • Antibacterial and Antifungal Activity : The study on 5-fluoro-1H-indole-2,3-dione-triazoles by Deswal et al. (2020) explores the synthesis and biological activity of indole derivatives, highlighting their considerable antibacterial and antifungal potency. This research underscores the pharmacological potential of 5-fluoro-1H-indole-7-carbaldehyde derivatives in developing new antimicrobial agents (Deswal, Naveen, Tittal, Vikas, Lal, & Kumar, 2020).

properties

IUPAC Name

5-fluoro-1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKRNKKYYJVPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591957
Record name 5-Fluoro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1H-indole-7-carbaldehyde

CAS RN

603306-52-1
Record name 5-Fluoro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add vinylmagnesium bromide (1 M in tetrahydrofuran, 85.2 mL, 85.2 mmol) dropwise to a solution of 2-dibutoxymethyl-4-fluoro-1-nitro-benzene (8.5 g, 28.4 mmol) in tetrahydrofuran (250 mL) at −78° C. Warm the reaction mixture −45° C. to −50° C. for 30 minutes, cool to −78° C., and add vinylmagnesium bromide (1 M in tetrahydrofuran, 85.2 mL, 85.2 mmol) dropwise. Warm the reaction mixture to −45° C. to −50° C. for 20 minutes, then add saturated aqueous ammonium chloride (300 mL). Warm the mixture to room temperature and extract with diethyl ether (200 mL×2). Wash the combined organic phases with saturated aqueous sodium chloride (400 mL×2), dry over sodium sulfate, and concentrate under reduced pressure. Dissolve the residue in tetrahydrofuran (100 mL), add 0.5 N HCl (10 mL), and stir for 20 minutes. Dilute the mixture with diethyl ether (200 mL), wash sequentially with saturated aqueous sodium bicarbonate (200 mL×3) and saturated aqueous sodium chloride (200 mL×2). Dry the organic phase over sodium sulfate and concentrate under reduced pressure. Subject the residue to silica gel chromatography, eluting with 5% to 10% ethyl acetate in hexanes to provide the desired compound as a pale yellow solid (2.6 g, 56%).
Quantity
85.2 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
85.2 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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